molecular formula C10H13FN2O B3284037 (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide CAS No. 777843-73-9

(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide

Cat. No.: B3284037
CAS No.: 777843-73-9
M. Wt: 196.22 g/mol
InChI Key: DIRFUKHJIMZKPZ-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The presence of a fluorine atom in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity towards its targets, leading to enhanced activity and stability . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl alcohol
  • 2-Fluorophenylacetyl carbinol
  • Fluorinated antidepressant molecules

Uniqueness

(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide is unique due to its specific structure, which includes both an amino group and a fluorinated benzyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(2S)-2-amino-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRFUKHJIMZKPZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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